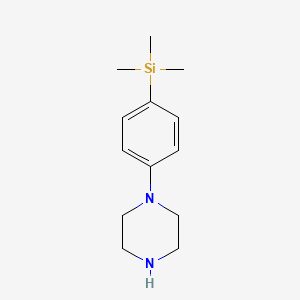

1-(4-Trimethylsilylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(4-piperazin-1-ylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2Si/c1-16(2,3)13-6-4-12(5-7-13)15-10-8-14-9-11-15/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRIFFWDLAVYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372001 | |

| Record name | 1-(4-trimethylsilylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496808-09-4 | |

| Record name | 1-(4-trimethylsilylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496808-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Trimethylsilylphenyl Piperazine and Its Analogs

Foundational Synthetic Routes to Phenylpiperazine Derivatives

The construction of the N-arylpiperazine scaffold is a well-established area of synthetic chemistry. The two primary approaches involve either building the piperazine (B1678402) ring from acyclic precursors or performing cyclization reactions with pre-formed fragments.

The de novo synthesis of the piperazine ring can be achieved through various multi-step sequences. One common strategy begins with diethanolamine (B148213). nih.govcore.ac.uk For instance, a one-pot synthesis can be employed where diethanolamine is first treated with hydrobromic acid to form an intermediate, which is then reacted with a desired aniline (B41778), such as p-anisidine, to yield the N-arylpiperazine. core.ac.uk This method avoids the isolation of potentially hazardous intermediates like bis(2-chloroethyl)amine (B1207034). core.ac.uk

Other multi-step approaches may involve the intramolecular hydroamination of substrates prepared from amino acids, or palladium-catalyzed cyclization reactions that couple diamine components with fragments of a propargyl unit to form the heterocyclic ring with high stereochemical control. organic-chemistry.org These methods offer modularity, allowing for the synthesis of highly substituted piperazine derivatives. organic-chemistry.org

A more direct and widely utilized method for synthesizing N-arylpiperazines is the direct cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride. nih.govgoogle.com This reaction is a robust and common strategy for creating the 1-arylpiperazine core structure. acgpubs.orgnih.gov The process involves a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbons of the bis(2-chloroethyl)amine, leading to the formation of the six-membered piperazine ring. researchgate.net

The reaction is typically carried out at elevated temperatures in a suitable solvent, such as N,N-dimethylformamide (DMF) or diglyme. acgpubs.orgresearchgate.net For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride is achieved by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at temperatures ranging from 120-220 °C. google.com This approach has been successfully applied to a wide variety of substituted anilines to produce a diverse library of phenylpiperazine derivatives. acgpubs.orgnih.govresearchgate.net

| Aniline Derivative | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| 2-((2,4-Dimethylphenyl)thio)aniline | DMF | 110 °C | 48 h | acgpubs.org |

| 3-Aminobenzonitrile | Diglyme | 150 °C | Not Specified | researchgate.net |

| 2,3-Dichloroaniline | Not Specified (bulk) | 120-220 °C | Not Specified | google.com |

| 2-Fluoro-4-methyl-5-(substituted sulfanyl)anilines | Not Specified | Not Specified | Not Specified | nih.gov |

Strategies for Introducing the (Trimethylsilyl)phenyl Substituent

To synthesize the specific target compound, 1-(4-trimethylsilylphenyl)piperazine, the key trimethylsilylphenyl group can be incorporated either by functionalizing a pre-existing piperazine core or by using a silylated precursor in the ring-forming reaction itself.

This strategy involves the direct N-arylation of piperazine (or a mono-protected derivative like N-Boc-piperazine) with an activated 4-trimethylsilylphenyl precursor. Modern synthetic methods for forming this crucial C-N bond include transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). nih.gov

Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for N-arylation and represents a significant advancement in the field. nih.gov This reaction would involve coupling piperazine with a 4-(trimethylsilyl)aryl halide (e.g., 1-bromo-4-(trimethylsilyl)benzene) in the presence of a palladium catalyst and a suitable ligand.

Alkylation reactions using alkyl halides are also a common method for N-substitution on the piperazine ring, though this is more relevant for N-alkyl derivatives rather than N-aryl ones. nih.govambeed.com

An alternative and often more direct approach is to begin with an aryl precursor that already contains the trimethylsilyl (B98337) group and then construct the piperazine ring onto it. The key starting material for this route would be 4-(trimethylsilyl)aniline .

This aniline derivative can then undergo a cyclization reaction with bis(2-chloroethyl)amine hydrochloride, as described in section 2.1.2, to directly form this compound. nih.govgoogle.comnih.gov The synthesis of the required silylated precursors, such as 2-(trimethylsilyl)phenols, can be achieved from the corresponding phenols. For instance, 2-iodophenol (B132878) can be protected, subjected to an iodine-lithium exchange, and then treated with a silicon electrophile to install the trimethylsilyl group. nih.gov

| Strategy | Key Reaction | Starting Materials | Advantages | Potential Challenges |

|---|---|---|---|---|

| N-Substitution on Piperazine Core | Buchwald-Hartwig Amination / SNAr | Piperazine, 4-(trimethylsilyl)aryl halide | Convergent route, utilizes readily available piperazine. | Requires synthesis of the silylated aryl halide; catalyst costs for cross-coupling. |

| Integration of Aryl Precursor | Cyclization with bis(2-chloroethyl)amine hydrochloride | 4-(Trimethylsilyl)aniline, bis(2-chloroethyl)amine HCl | Direct formation of the final N-aryl bond during ring construction. | Requires synthesis of 4-(trimethylsilyl)aniline; reaction conditions can be harsh. |

Advanced Synthetic Techniques and Reaction Systems for Piperazine Derivatives

Beyond the foundational methods, significant progress has been made in developing more sophisticated and efficient syntheses for piperazine derivatives. These techniques often offer milder reaction conditions, greater functional group tolerance, and novel pathways to structural diversity.

Photoredox Catalysis: Visible-light-promoted reactions have emerged as a powerful tool. organic-chemistry.org For instance, a decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions using an iridium-based photoredox catalyst. organic-chemistry.orgmdpi.com This approach avoids harsh reagents and provides access to diverse structures. mdpi.com

C-H Functionalization: Recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring, a strategy that avoids pre-functionalization and offers atom economy. mdpi.com Photoredox C-H arylation allows for the direct coupling of N-Boc piperazine with dicyanobenzenes. mdpi.com

Stannyl Amine Protocol (SnAP) and CarboxyLic Amine Protocol (CLAP): Developed as convergent methods, these protocols allow for the synthesis of complex piperazines from simple aldehydes. mdpi.com SnAP chemistry relies on the generation of a radical from a stannane (B1208499) reagent to achieve cyclization and C-C bond formation. mdpi.com The CLAP method is based on a photoredox-catalyzed decarboxylative cyclization, offering a more sustainable alternative by avoiding toxic tin reagents. mdpi.com

Lithiation/Trapping: The directed deprotonation of N-Boc protected piperazines using strong organolithium bases (like s-BuLi) followed by trapping with an electrophile is a powerful method for introducing substituents onto the carbon framework of the piperazine ring. whiterose.ac.uk

| Technique | Description | Key Features | Reference |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate radical-based transformations for ring formation or functionalization. | Mild conditions, high functional group tolerance, sustainable approach. | organic-chemistry.orgmdpi.com |

| C-H Functionalization | Directly converts a C-H bond on the piperazine ring to a C-C or C-X bond, avoiding pre-functionalization. | High atom economy, novel synthetic disconnections. | mdpi.com |

| SnAP/CLAP Reagents | Convergent synthesis of substituted piperazines from aldehydes via radical cyclization pathways. | Modular, provides access to complex structures from simple precursors. CLAP avoids toxic tin. | mdpi.com |

| Lithiation/Trapping | Deprotonation of the α-carbon of an N-Boc piperazine followed by reaction with an electrophile. | Enables specific C-functionalization of the piperazine backbone. | whiterose.ac.uk |

DABCO-Mediated C-N Bond Cleavage in Divergent Synthesis

A highly effective and straightforward method for the synthesis of functionalized piperazines involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This strategy has been successfully employed for the divergent synthesis of various piperazine derivatives, including those bearing a silylaryl group. The activation of a C-N bond in DABCO is a crucial first step, which can be achieved using various activating agents such as benzynes. researchgate.net

Benzyne (B1209423) intermediates are powerful reagents for forming new carbon-carbon and carbon-heteroatom bonds. google.com In the context of DABCO-mediated piperazine synthesis, benzyne precursors play a pivotal role in activating the DABCO ring system. One of the most commonly used benzyne precursors is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This compound, upon treatment with a fluoride (B91410) source like cesium fluoride (CsF), generates benzyne in situ. google.com

The in situ generated benzyne is highly electrophilic and readily reacts with the nucleophilic nitrogen of DABCO. This initial reaction forms a zwitterionic ammonium (B1175870) salt intermediate. The formation of this intermediate activates the DABCO structure for subsequent nucleophilic attack and ring opening. google.com

The DABCO-mediated C-N bond cleavage is particularly amenable to one-pot, multi-component reaction (MCR) protocols, which offer significant advantages in terms of operational simplicity and efficiency. google.comekb.eg In a typical MCR for the synthesis of silylarylpiperazine analogs, a benzyne precursor, DABCO, and a nucleophile are combined in a single reaction vessel. google.com

The proposed mechanism for this three-component reaction is outlined below:

Benzyne Formation: The benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, reacts with a fluoride source (e.g., CsF) to generate the reactive benzyne intermediate. google.com

Nucleophilic Attack by DABCO: A nitrogen atom of DABCO attacks the benzyne, leading to the formation of a zwitterionic ammonium salt. google.com

Ring Opening by Nucleophile: A nucleophile present in the reaction mixture then attacks one of the electrophilic carbon atoms of the DABCO ring adjacent to the positively charged nitrogen. This results in the cleavage of a C-N bond and the formation of a 1-ethyl-4-arylpiperazine derivative. researchgate.netgoogle.com

This one-pot protocol allows for the introduction of a wide variety of substituents onto the piperazine scaffold by simply changing the nucleophile. A range of nucleophiles, including thiols, acrylates, and acetates, have been successfully employed in this reaction, leading to a diverse library of functionalized piperazine derivatives. google.com

| Benzyne Precursor | Nucleophile | Product | Reference |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Thiophenol | 1-Ethyl-4-(2-(phenylthio)phenyl)piperazine | google.com |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Methyl Acrylate | Methyl 3-(2-(4-ethylpiperazin-1-yl)phenyl)acrylate | google.com |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Allyl Acetate | 2-(4-Ethylpiperazin-1-yl)phenyl allyl ether | google.com |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Methyl Acetate | 1-(2-(4-Ethylpiperazin-1-yl)phenyl)ethan-1-one | google.com |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.gov This technology has been successfully applied to the synthesis of various piperazine derivatives, often through cross-coupling reactions like the Buchwald-Hartwig amination. nih.govnih.gov

For the synthesis of this compound, a microwave-assisted Buchwald-Hartwig amination of piperazine with a suitable aryl halide, such as 1-bromo-4-(trimethylsilyl)benzene, represents a viable and efficient approach. Microwave irradiation can significantly reduce the reaction times for such coupling reactions from hours to minutes, while often providing higher yields compared to conventional heating methods. nih.govnih.gov The use of a palladium catalyst and a suitable ligand, such as XPhos, in the presence of a base like sodium tert-butoxide, is typical for these transformations. nih.gov

| Aryl Halide | Amine | Catalyst/Ligand | Conditions | Product | Reference |

| 1-Bromo-4-(trimethylsilyl)benzene | Piperazine | Pd2(dba)3 / XPhos | Microwave, Toluene, 150°C, 10-30 min | This compound | nih.govnih.gov |

| 1,4-Dibromobenzene | Phenoxazine | Pd2(dba)3 / XPhos | Microwave, Toluene, 150°C, 10 min | 10,10'-(1,4-Phenylene)bis(10H-phenoxazine) | nih.gov |

Condensation Reactions for Piperazine-Based Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.egresearchgate.net Piperazine derivatives containing a primary amino group can be utilized as building blocks for the synthesis of novel Schiff bases. While this compound itself does not have a primary amino group for direct condensation, it can be functionalized to introduce such a group. For instance, an amino group can be introduced at the N-4 position of the piperazine ring, which can then undergo condensation with various aromatic aldehydes.

The synthesis of Schiff bases typically involves refluxing the primary amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ekb.eg The resulting imine products have a wide range of applications, including in coordination chemistry and as biologically active molecules. ekb.eg

| Piperazine Derivative | Aldehyde | Conditions | Product (Schiff Base) | Reference |

| 1-Amino-4-methylpiperazine | 3-Nitrobenzaldehyde | Ethanol, Reflux, 3h | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | ekb.eg |

| 1-Amino-4-methylpiperazine | 4-Fluorobenzaldehyde | Ethanol, Reflux, 3h | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | ekb.eg |

| 1-Amino-4-methylpiperazine | 3,4,5-Trimethoxybenzaldehyde | Ethanol, Reflux, 3h | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | ekb.eg |

Application of Trimethylsilyl Group as a Protecting Group in Synthetic Pathways

The trimethylsilyl (TMS) group is a widely used protecting group in organic synthesis, particularly for hydroxyl, carboxyl, and amino functionalities. harvard.edu In the context of this compound, the trimethylsilyl group attached to the phenyl ring can serve as a protecting or directing group in certain electrophilic aromatic substitution reactions.

The TMS group is known to be an ortho-, para-directing group in electrophilic aromatic substitution, but it can also be readily cleaved under specific conditions, often involving fluoride ions or acidic treatment. harvard.edu This property allows for the strategic functionalization of the aromatic ring. For instance, an electrophilic substitution reaction could be directed to the positions ortho to the silyl (B83357) group. Subsequent removal of the TMS group would then yield a substituted phenylpiperazine that might be difficult to access through direct substitution on 1-phenylpiperazine (B188723).

| Protected Substrate | Reaction | Product after Deprotection | Reference |

| This compound | Electrophilic Bromination | 1-(2-Bromo-4-hydroxyphenyl)piperazine (hypothetical, after ipso-substitution and hydrolysis) | amazonaws.comyoutube.com |

| Trimethylsilyl Ether | Acid-catalyzed cleavage | Alcohol | harvard.edu |

| Trimethylsilyl Ether | Base-catalyzed cleavage | Alcohol | harvard.edu |

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to understanding the molecular structure of 1-(4-Trimethylsilylphenyl)piperazine. By interacting with the molecule using different forms of electromagnetic radiation, these techniques map out its electronic and vibrational properties, revealing the arrangement of atoms and the chemical environment of each functional group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the trimethylsilyl (B98337), phenyl, and piperazine (B1678402) moieties.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The trimethylsilyl (TMS) group gives rise to a distinct, sharp singlet peak far upfield, typically around 0.25 ppm, integrating to nine protons. This characteristic chemical shift is due to the electropositive nature of silicon. The aromatic protons on the phenyl ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the range of 6.8 to 7.5 ppm. The protons on the piperazine ring typically show two multiplets. The four protons attached to the carbons adjacent to the phenyl-substituted nitrogen appear at a different chemical shift than the four protons on the carbons adjacent to the secondary amine, often in the 3.0-3.3 ppm and 2.8-3.1 ppm regions, respectively. nih.govchemicalbook.comresearchgate.net The proton of the N-H group in the piperazine ring may appear as a broad singlet. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The TMS carbons are expected to produce a signal at a very low chemical shift, often below 0 ppm. The aromatic carbons will show four distinct signals, two for the protonated carbons and two for the quaternary carbons (one attached to the silicon and one to the nitrogen). The piperazine ring will typically exhibit two signals for the methylene (B1212753) (-CH2-) carbons. mdpi.comchemicalbook.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Si-(CH ₃)₃ | ~ 0.25 | Singlet, 9H |

| Piperazine NH | Variable | Broad singlet, 1H |

| Piperazine CH ₂ (adjacent to NH) | ~ 3.0 - 3.3 | Multiplet, 4H |

| Piperazine CH ₂ (adjacent to N-Aryl) | ~ 3.2 - 3.5 | Multiplet, 4H |

| Aromatic CH (ortho to N) | ~ 6.8 - 7.0 | Doublet, 2H |

| Aromatic CH (ortho to Si) | ~ 7.4 - 7.6 | Doublet, 2H |

| ¹³C NMR | ||

| Si-(C H₃)₃ | ~ -1.0 | |

| Piperazine C H₂ (adjacent to NH) | ~ 45.0 | |

| Piperazine C H₂ (adjacent to N-Aryl) | ~ 50.0 | |

| Aromatic C H (ortho to N) | ~ 116.0 | |

| Aromatic C -Si | ~ 130.0 | Quaternary |

| Aromatic C H (ortho to Si) | ~ 133.0 | |

| Aromatic C -N | ~ 151.0 | Quaternary |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Using techniques such as electrospray ionization (ESI) or electron ionization (EI), the molecular ion ([M+H]⁺ or M⁺˙) can be identified, confirming the molecular formula C₁₃H₂₂N₂Si.

The fragmentation of phenylpiperazine derivatives is well-documented. xml-journal.net Common fragmentation pathways involve the cleavage of the piperazine ring. researchgate.netnih.gov For this compound, characteristic fragments would likely arise from the loss of a methyl group (-15 Da) from the trimethylsilyl moiety, as well as cleavage within the piperazine ring, leading to characteristic ions. mdpi.comxml-journal.net The presence of the trimethylsilylphenyl fragment is a key indicator in the mass spectrum.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Expected) | Proposed Fragment Identity | Notes |

| 234 | [M]⁺˙ | Molecular Ion |

| 219 | [M - CH₃]⁺ | Loss of a methyl group from TMS |

| 191 | [M - C₂H₅N]⁺ | Cleavage of the piperazine ring |

| 163 | [C₁₀H₁₅Si]⁺ | Trimethylsilylphenyl fragment |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A medium to weak band around 3300 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperazine ring. researchgate.net C-H stretching vibrations from the aromatic ring and the aliphatic piperazine ring are expected just above and below 3000 cm⁻¹, respectively. A key feature is the strong absorption band associated with the Si-C bonds of the trimethylsilyl group, which typically appears around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). researchgate.net Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, and C-N stretching vibrations can be observed in the 1340-1250 cm⁻¹ range.

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amine (Piperazine) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine & TMS) |

| 1605, 1510 | C=C Stretch | Aromatic Ring |

| ~ 1250 | Symmetric C-H Deformation | Si-(CH₃)₃ |

| ~ 1260 | C-N Stretch | Aryl-N |

| ~ 840 | C-H Rocking | Si-(CH₃)₃ |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic techniques provide crucial information about atomic connectivity and functional groups, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles.

For piperazine-containing compounds, X-ray diffraction studies typically reveal that the piperazine ring adopts a stable chair conformation. nih.govnih.govresearchgate.net In the case of this compound, this analysis would confirm the chair geometry of the piperazine ring and determine whether the 4-trimethylsilylphenyl substituent occupies an axial or equatorial position. nih.gov Furthermore, it would provide precise data on the Si-C and C-N bond lengths and the geometry around the silicon and nitrogen atoms. The crystal packing analysis can also reveal intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate how the molecules are arranged in the crystal lattice. mdpi.com Although a specific crystal structure for this compound is not publicly available, the methodology remains the gold standard for unambiguous solid-state structural confirmation of such molecules. researchgate.net

Advanced Applications and Functionalization Pathways in Chemical Research

1-(4-Trimethylsilylphenyl)piperazine as a Strategic Synthetic Intermediate

The utility of this compound in organic synthesis stems from its role as a versatile building block. The piperazine (B1678402) heterocycle offers a combination of structural rigidity and basicity, which can be crucial for molecular recognition and pharmacokinetic properties. researchgate.net The trimethylsilylphenyl group, meanwhile, serves as a stable yet selectively reactive handle for advanced synthetic transformations.

Substituted piperazine derivatives are integral to a wide range of pharmaceuticals, demonstrating activities as anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.neteurekaselect.com The 1-phenylpiperazine (B188723) unit is a common feature in many drug candidates. The presence of the trimethylsilyl (B98337) group in this compound offers a significant advantage for developing diverse pharmaceutical scaffolds. The TMS group can be readily transformed into other functional groups through well-established protocols like ipso-substitution, allowing for the introduction of halogens, hydroxyls, or other moieties late in a synthetic sequence. This facilitates the creation of a library of analogs for structure-activity relationship (SAR) studies.

Furthermore, the secondary amine on the piperazine ring is a prime site for introducing a wide variety of substituents, effectively building out the "eastern half" of a potential drug molecule. This N-functionalization is a common strategy in drug design to modulate a compound's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov The ability to easily modify both the phenyl and piperazine portions of the molecule makes this compound a strategic precursor for complex and novel drug scaffolds.

Beyond pharmaceuticals, the unique structure of this compound makes it a valuable building block for new organic molecular architectures. In materials science and supramolecular chemistry, rigid and well-defined building blocks are essential for constructing functional materials. nih.gov The phenylpiperazine core provides a geometrically defined, non-planar scaffold.

The trimethylsilyl group is a key enabler for advanced carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to link the aromatic ring to other molecular fragments. This capability allows chemists to construct large, conjugated systems or intricate three-dimensional structures. The combination of a rigid core and a reactive handle for molecular elaboration positions this compound as a powerful tool for designing novel organic materials with potential applications in electronics and sensing.

Development of Functionalized Derivatives and Analogs

The synthetic potential of this compound is fully realized through the development of its functionalized derivatives. Research has established a variety of robust methodologies for modifying both the piperazine ring and the phenyl moiety, enabling the systematic design and synthesis of novel analogs.

Starting with this compound, which is monosubstituted at the N-1 position, the most direct path to creating analogs is through substitution at the N-4 position. This creates 1,4-disubstituted piperazines, a class of compounds with immense importance in medicinal chemistry. researchgate.net A variety of chemical groups can be introduced at the N-4 position through standard reactions. Common strategies include:

N-Alkylation and N-Benzylation: Reaction with various alkyl or benzyl (B1604629) halides in the presence of a base affords the corresponding N-substituted derivatives. researchgate.net

N-Acylation and Amidation: Treatment with acyl chlorides or carboxylic acids (using coupling agents) yields N-acylpiperazines or amides. researchgate.net

Sulfonamidation: Reaction with sulfonyl chlorides provides sulfonamide derivatives. researchgate.net

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent introduces a wide range of alkyl groups. nih.gov

These reactions allow for the attachment of diverse functional groups, including those that can alter solubility, introduce new pharmacophores, or provide attachment points for larger molecular systems.

A broad spectrum of synthetic methods has been developed for the functionalization of phenylpiperazine scaffolds. These techniques provide a comprehensive toolkit for creating molecular diversity. Classic strategies for forming 1,4-disubstituted piperazines often rely on stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions. researchgate.net

More advanced methodologies have also emerged. For substitution on the piperazine ring itself, C-H functionalization offers a direct way to install substituents on the carbon backbone of the heterocycle, a traditionally challenging transformation. mdpi.com Another innovative approach involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), which can serve as a synthetic precursor to the piperazine core. researchgate.net For the phenyl moiety, the trimethylsilyl group is the key reactive site. Ipso-substitution reactions can replace the -SiMe₃ group with a variety of other functionalities, including halogens (for subsequent cross-coupling), boronic esters, or nitro groups. This allows the phenyl ring to be used as a versatile platform for further derivatization.

Table 1: Synthetic Methodologies for Functionalization

| Reaction Type | Modified Moiety | Description | References |

|---|---|---|---|

| N-Alkylation / Benzylation | Piperazine N-4 | Reaction with alkyl/benzyl halides to form a new C-N bond. | researchgate.net |

| N-Arylation | Piperazine N-4 | Transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig) with aryl halides. | researchgate.netnih.gov |

| Reductive Amination | Piperazine N-4 | Reaction with aldehydes/ketones and a reducing agent. | nih.gov |

| C-H Functionalization | Piperazine C-H | Direct installation of aryl or other groups onto the carbon atoms of the piperazine ring. | mdpi.comresearchgate.net |

| Ipso-Substitution | Phenyl Ring | Replacement of the trimethylsilyl group with other functional groups (e.g., halogens). | - |

| DABCO Ring Opening | Piperazine Core | Synthesis of the piperazine scaffold via C-N bond cleavage of DABCO. | researchgate.net |

The concept of molecular hybridization, which combines two or more distinct pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. nih.gov The piperazine scaffold is frequently used as a linker or central core in the construction of such hybrid molecules. nih.govnih.gov Starting from this compound or its derivatives, one can attach other complex molecular entities to create novel conjugates.

For example, synthetic routes have been developed to tether piperazine units to natural products like bergenin, using reactions such as the Mannich reaction. nih.gov In other work, piperazine serves as the bridge in hybrid molecules that also contain caffeine (B1668208) and 1,2,3-triazole moieties, synthesized via multi-step sequences that include SNAr reactions and copper-catalyzed "click" cycloadditions. nih.gov These hybrid molecules aim to combine the beneficial properties of their constituent parts, potentially leading to enhanced biological activity, improved pharmacokinetic profiles, or novel mechanisms of action. nih.gov

Emerging Applications in Materials Science

The unique structural characteristics of this compound, combining the versatile piperazine scaffold with a functionalized aromatic system, make it a compound of interest for materials science. The presence of the silicon-containing moiety, in particular, opens up avenues for its use in silicon-based materials, while the piperazine ring is known to participate in various intermolecular interactions crucial for crystal engineering and the formation of supramolecular structures.

Utilization as Precursors for Chemical Vapor Deposition (CVD) of Silicon Carbonitride Films (relevant for silylated piperazines)

Silylated piperazines have been identified as promising single-source precursors for the synthesis of silicon carbonitride (SiCN) films via Chemical Vapor Deposition (CVD), particularly Plasma-Enhanced CVD (PECVD). mdpi.com These organosilicon compounds are advantageous because they contain all the necessary elements (silicon, carbon, and nitrogen) and the bonds between them, which simplifies the deposition process and equipment. mdpi.com Furthermore, they are often non-toxic, incombustible, highly volatile, and stable under normal storage conditions. mdpi.com

Research on compounds structurally related to this compound, such as 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP), provides significant insights into this application. BTMSP has been successfully used to deposit SiCN(H) films in a hot-wall PECVD reactor. mdpi.com The process involves using additional gases like helium, ammonia (B1221849), or hydrogen as plasma-forming and reactive gases. mdpi.com The deposition temperature can be varied, for instance, in the range of 200–600 °C, with low plasma power (e.g., 25 W) to preserve large fragments from the precursor molecule for incorporation into the film. mdpi.com

The properties of the resulting SiCN(H) films are highly tunable and depend on the deposition conditions. Studies on films derived from BTMSP have shown a wide range of optical properties, as detailed in the table below.

| Property | Value Range | Measurement Technique |

|---|---|---|

| Refractive Index | 1.5–2.2 | Spectral Ellipsometry |

| Absorption Coefficient | 0–0.12 | Spectral Ellipsometry |

| Transmittance | Up to 95% | UV–Vis Spectroscopy |

| Optical Bandgap | 1.6–4.9 eV | UV–Vis Spectroscopy |

This interactive table summarizes the optical properties of SiCN(H) films deposited using a silylated piperazine precursor, BTMSP, as reported in scientific literature. mdpi.com

The composition of the films is also influenced by the reaction conditions. For example, in a BTMSP/NH₃ mixture, the plasma is dominated by nitrogen species and the free radical cyanide (CN). mdpi.com As the deposition temperature increases, the nitrogen-to-silicon ratio in the film can rise, indicating a reaction with activated ammonia and the elimination of hydrocarbon fragments. mdpi.com

Investigations into Self-Assembly and Supramolecular Interactions of Piperazine Adducts

The piperazine moiety is a well-established building block in supramolecular chemistry due to its ability to form predictable noncovalent interactions, such as hydrogen bonds. nih.gov These interactions are fundamental to the process of self-assembly, where molecules spontaneously organize into well-defined, larger structures. The crystal packing of piperazine derivatives is often governed by a network of N—H···O and C—H···O hydrogen bonds, which can create complex three-dimensional frameworks. researchgate.net

In piperazine-based copolyamides, cocrystallization phenomena have been observed, indicating that different monomer units can be incorporated into a single crystalline lattice. researchgate.net The study of piperazine derivatives, such as xylylene-linked bis(1,4-piperazine-2,5-diones), has shown that the solid-state conformations are highly dependent on the interplay between attractive intermolecular interactions (like hydrogen bonding) and repulsive steric interactions of substituents. nih.gov The presence of hydrogen bond-donating groups tends to favor closed, “C”-shaped conformations in the solid state. nih.gov

For this compound, the secondary amine group on the piperazine ring is a key site for hydrogen bonding. The bulky trimethylsilylphenyl group would exert significant steric influence on the self-assembly process, potentially directing the formation of specific supramolecular architectures. The phenyl ring itself can participate in π-stacking interactions, further stabilizing the resulting structures. The interplay of these various weak interactions—hydrogen bonding, steric effects, and π-stacking—is a central theme in the crystal engineering of piperazine adducts.

Potential in Selective Molecular Recognition and Inclusion Phenomena within Solid-State Chemistry

Molecular recognition, the specific binding of a guest molecule to a complementary host molecule, is a critical concept in solid-state chemistry. The formation of inclusion compounds, where guest molecules are trapped within the crystalline lattice of a host, is a direct result of selective molecular recognition. researchgate.net

The piperazine ring is a privileged structure found in many biologically active compounds, where it binds to multiple receptors with high affinity. researchgate.net This inherent ability to participate in specific binding events translates to its potential in solid-state molecular recognition. The structure of this compound suggests it could act as a host molecule. The defined conformation of the piperazine ring, often a chair form, combined with the rigid and bulky trimethylsilylphenyl group, could lead to the formation of cavities or channels within its crystal lattice suitable for encapsulating specific guest molecules. researchgate.net

The selectivity of such inclusion phenomena is governed by the complementarity in size, shape, and chemical nature between the host's cavity and the guest molecule. researchgate.net The trimethylsilyl group can play a crucial role by influencing the packing of the host molecules in the crystal, thereby tailoring the dimensions and properties of the potential inclusion sites. Research on related systems has shown that the flexibility and conformational adaptability of host molecules are key to accommodating different guests, sometimes leading to solid-solid phase transitions upon guest inclusion or exchange. researchgate.net The rational design of such systems, based on the foundational structure of this compound, could lead to new materials for selective separation, storage, or sensing of small organic molecules.

Future Research Trajectories and Methodological Advancements

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic routes is a cornerstone of modern chemistry. Future research concerning 1-(4-trimethylsilylphenyl)piperazine will likely prioritize the shift from conventional synthetic practices to more sustainable alternatives.

Key areas of focus will include:

Green Chemistry Principles: The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rsc.org This involves the use of safer solvents, minimizing waste generation, and improving energy efficiency. rsc.org For the synthesis of silylarylpiperazines, this could translate to exploring solvent-free reaction conditions or employing biodegradable, plant-based solvents. mdpi.comresearchgate.net

Catalytic Innovations: Moving beyond stoichiometric reagents to catalytic systems can significantly enhance sustainability. Research into novel catalysts, such as earth-abundant metal catalysts or organocatalysts, for the key C-N bond-forming reactions in the synthesis of this compound could lead to more efficient and less wasteful processes.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Implementing flow chemistry for the synthesis and derivatization of this compound could lead to higher yields and purity while minimizing reaction times and energy consumption.

Bio-inspired Synthesis: Drawing inspiration from natural processes, bio-inspired synthesis utilizes enzymes or whole-cell systems to perform chemical transformations. rsc.org Exploring biocatalytic routes for the silylation or amination steps could offer highly selective and environmentally friendly alternatives to traditional chemical methods. nih.gov

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Principles | Potential Advantages for Silylarylpiperazine Synthesis |

|---|---|---|

| Green Chemistry | Waste reduction, use of renewable feedstocks, safer solvents. rsc.org | Reduced environmental footprint, lower toxicity profiles. |

| Advanced Catalysis | High efficiency, selectivity, and recyclability of catalysts. | Lower reaction temperatures, reduced byproducts, cost-effectiveness. |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. | Improved yield and purity, enhanced safety, easier scale-up. |

| Bio-inspired Synthesis | Use of enzymes or microbes as catalysts. nih.gov | High selectivity, mild reaction conditions, use of non-toxic reagents. |

Development of Advanced Computational Models for Predictive Design and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reactivity before synthesis. nih.gov For this compound and its derivatives, advanced computational models will be instrumental in guiding the design of new molecules with tailored functionalities.

Future computational efforts will likely concentrate on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the biological activity of novel analogues and prioritize the synthesis of the most promising candidates. researchgate.net

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure of molecules, helping to predict their reactivity, stability, and spectroscopic properties. nih.gov For this compound, DFT can be used to understand the influence of the trimethylsilyl (B98337) group on the electronic properties of the phenylpiperazine core and to predict sites of reactivity for functionalization. nih.gov

Molecular Docking and Dynamics Simulations: These techniques are crucial for understanding how a molecule interacts with a biological target, such as a protein or enzyme. nih.gov Molecular docking can predict the preferred binding mode of this compound derivatives to a target protein, while molecular dynamics simulations can provide information on the stability of the protein-ligand complex over time. nih.gov These methods are essential for the rational design of new therapeutic agents. nih.gov

Machine Learning and AI: Machine learning algorithms can analyze large datasets of chemical information to identify patterns and make predictions about the properties of new molecules. nih.gov By training machine learning models on data from known silylarylpiperazines, researchers can accelerate the discovery of new compounds with desired properties, such as improved bioactivity or enhanced material performance. nih.gov

Investigation of Underexplored Functionalization and Derivatization Pathways

The synthetic versatility of this compound stems from the presence of multiple reactive sites, including the piperazine (B1678402) nitrogens, the aromatic ring, and the trimethylsilyl group itself. While standard derivatization reactions are known, future research will aim to explore less conventional transformation pathways to access novel chemical space.

Promising areas for investigation include:

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. Developing methods for the late-stage functionalization of the aromatic ring of this compound, for instance, through C-H activation, would provide rapid access to a diverse library of analogues.

Sila-group Transformations: The trimethylsilyl group is not merely a passive substituent. It can be transformed into a variety of other functional groups (e.g., hydroxyl, halogen) via established protocols like the Fleming-Tamao oxidation. Systematically exploring these transformations in the context of the this compound scaffold could yield derivatives with unique properties.

Piperazine Ring Modifications: While N-acylation and N-alkylation of the piperazine ring are common, exploring more complex modifications, such as ring-opening reactions or the introduction of chiral auxiliaries to generate enantiomerically pure derivatives, remains an area ripe for exploration.

Multicomponent Reactions: Designing multicomponent reactions that incorporate this compound as a building block could lead to the efficient, one-pot synthesis of complex molecular architectures, saving time and resources compared to traditional multi-step syntheses.

Table 2: Potential Derivatization Strategies

| Reactive Site | Derivatization Pathway | Potential Outcome |

|---|---|---|

| Aromatic C-H Bonds | Late-stage functionalization (e.g., borylation, halogenation) | Rapid diversification of the aromatic core. |

| Trimethylsilyl Group | Ipso-desilylation/functionalization (e.g., protodesilylation, halodesilylation) | Introduction of diverse functional groups at the silyl (B83357) position. |

| Piperazine N-H | N-arylation, N-alkenylation, asymmetric synthesis | Access to novel analogues with distinct electronic and steric properties. |

| Entire Molecule | Participation in multicomponent reactions | Efficient construction of complex, polyfunctionalized molecules. |

Interdisciplinary Research Endeavors at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique structural features of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry. Fostering collaborations between organic chemists, materials scientists, and chemical biologists will be crucial for unlocking its full potential.

Future interdisciplinary research could focus on:

Materials Science: Silicon-containing organic molecules are valuable precursors for the synthesis of advanced materials. For instance, related compounds like 1,4-Bis(trimethylsilyl)piperazine have been investigated as precursors for creating silicon carbonitride films via chemical vapor deposition (CVD). mdpi.com Similarly, this compound could be explored as a precursor for novel silicon-based polymers or hybrid organic-inorganic materials with interesting electronic or optical properties. mdpi.com

Chemical Biology: The piperazine moiety is a well-established scaffold in the design of bioactive molecules, including kinase inhibitors and anti-parasitic agents. nih.govwellcomeopenresearch.org The introduction of a trimethylsilyl group could modulate the pharmacokinetic properties of these molecules or serve as a handle for attaching probes or imaging agents. Investigating the biological activity of this compound and its derivatives against a range of biological targets could uncover new therapeutic applications. wellcomeopenresearch.org

Supramolecular Chemistry: The aromatic ring and the piperazine nitrogens of the molecule can participate in non-covalent interactions, such as hydrogen bonding and π-stacking. This opens up possibilities for its use as a building block in supramolecular chemistry for the construction of self-assembling systems, molecular cages, or functional frameworks.

Q & A

What are the common synthetic routes for preparing 1-(4-Trimethylsilylphenyl)piperazine and its derivatives?

Basic

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Substitution reactions : Piperazine reacts with halogenated aromatic compounds (e.g., 4-chlorophenyl derivatives) under basic conditions (e.g., NaHCO₃) in refluxing acetonitrile. Purification often employs normal-phase chromatography with methanol/ammonium hydroxide gradients .

- Coupling reagents : Carbodiimide-based reagents (e.g., EDC/HOAt) activate carboxyl groups for conjugation with piperazine derivatives, followed by trifluoroacetic acid (TFA) activation .

- Recrystallization : Ethyl acetate or methanol is frequently used to isolate pure products, with yields ranging from 41% to 92% depending on substituent steric effects .

How can Raman microspectroscopy be optimized for structural characterization of piperazine analogs?

Basic

Raman microspectroscopy parameters must balance resolution and signal intensity:

- Laser power : 20 mW optimizes peak intensity without degrading samples .

- Scans : 128–256 scans enhance signal-to-noise ratios, critical for distinguishing isomers (e.g., trifluoromethylphenyl vs. chlorophenyl derivatives) .

- Multivariate analysis : Principal Component Analysis (PCA) reduces dimensionality, while Linear Discriminant Analysis (LDA) separates isomers with >99% variance explained by principal components .

What are the key physicochemical properties (e.g., pKa) of piperazine derivatives, and how do they vary with temperature?

Basic

pKa values are critical for predicting solubility and bioavailability. For piperazine derivatives:

How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Advanced

Contradictions often arise from subtle structural variations or assay conditions. Methodological approaches include:

- Substituent screening : Systematic replacement of aryl groups (e.g., 4-methoxyphenyl vs. 3-chlorophenyl) to isolate activity trends. For example, 4-methoxy groups enhance serotonin receptor affinity, while 3-chloro substituents favor dopamine transporter inhibition .

- Enzyme specificity assays : Test compounds against isoforms (e.g., hCA I vs. hCA II) to identify selective inhibitors. Mannich base derivatives show 10-fold selectivity for hCA II over hCA I due to hydrophobic pocket interactions .

- Dose-response profiling : Quantify IC₅₀ shifts under varying pH or co-factor conditions to account for assay variability .

What multivariate statistical methods are effective in distinguishing structural isomers of piperazine analogs?

Advanced

PCA and LDA are robust for isomer discrimination:

- PCA : Reduces spectral data (e.g., Raman peak positions 600–1600 cm⁻¹) to principal components. For trifluoromethylphenyl isomers, PC4 explains 99% variance by differentiating para vs. meta substituents .

- LDA : Projects PCA results into discriminant space, achieving >95% classification accuracy for benzylpiperazine (2-BZP vs. 4-BZP) and chlorophenyl isomers (3-CPP vs. 4-CPP) .

- Validation : Cross-validate models with blind samples to ensure reproducibility across labs .

How do thermodynamic parameters influence the complexation behavior of piperazine-based ligands with metal ions?

Advanced

Thermodynamic stability of metal complexes depends on ligand rigidity and donor atoms:

- Stability constants : Piperazine’s two nitrogen donors form 5-membered chelate rings with transition metals (e.g., Pd²⁺, Pt²⁺), with log K values ~8–10 in aqueous solutions .

- Selectivity : Alkaline earth metals (e.g., Mg²⁺) show weaker binding (log K = 2–3) compared to lanthanides (e.g., Pr³⁺, log K = 6–7) due to charge density differences .

- Enthalpy-entropy compensation : ΔH° dominates for rigid ligands (e.g., 4,6-dimethyl derivatives), while entropy drives binding for flexible analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.